molecular formula C26H31NO4 B8612919 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate

2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate

Cat. No. B8612919
M. Wt: 421.5 g/mol
InChI Key: AQSMACUNECOFRF-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
C=C(CI)CN(Cc1ccccc1)C(CC(=O)OC(C)(C)C)C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(Cc2ccccc2)C1

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([CH:9]([C:10](=[O:11])[O:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[CH2:20][C:21](=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27])[CH2:28][C:29](=[CH2:30])[CH2:31][I:32].[CH2:43]1[O:44][CH2:45][CH2:46][CH2:47]1.[CH3:34][Si:35]([N-:36][Si:37]([CH3:38])([CH3:39])[CH3:40])([CH3:41])[CH3:42].[Li+:33]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([C:10](=[O:11])[O:12][CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH:20]([C:21](=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27])[CH2:30][C:29](=[CH2:31])[CH2:28]1

Inputs

Step One
Name
C=C(CI)CN(Cc1ccccc1)C(CC(=O)OC(C)(C)C)C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=C(CI)CN(Cc1ccccc1)C(CC(=O)OC(C)(C)C)C(=O)OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
C[Si](C)(C)[N-][Si](C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Li+]

Outcomes

Product
Name
C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(Cc2ccccc2)C1
Type
product
Smiles
C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(Cc2ccccc2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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